3-(bromomethyl)furan-2,5-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)furan-2,5-dione typically involves the bromination of 2,5-furandione derivatives. One common method includes the reaction of 2,5-furandione with bromine in the presence of a catalyst such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves stringent control of temperature, pressure, and reactant concentrations to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)furan-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The furan ring can participate in cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-(bromomethyl)furan-2,5-dione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(bromomethyl)furan-2,5-dione involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to form covalent bonds with various molecular targets, facilitating the synthesis of complex molecules. The furan ring and carbonyl groups also contribute to its chemical behavior, enabling participation in cycloaddition and other reactions .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandione, 3-methyl-: Similar structure but with a methyl group instead of a bromomethyl group.
Citraconic anhydride: Contains a similar furan ring but with different substituents.
Itaconic anhydride: Another furan derivative with distinct functional groups
Uniqueness
3-(bromomethyl)furan-2,5-dione is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
3-(bromomethyl)furan-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVWLWZFJHALCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450842 | |
Record name | 2,5-Furandione, 3-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26735-82-0 | |
Record name | 2,5-Furandione, 3-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80450842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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